2-Chloro-3-methoxy-5-methylpyrazine
Overview
Description
2-Chloro-3-methoxy-5-methylpyrazine is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered aromatic heterocyclic ring containing two nitrogen atoms. This compound is used in various fields, including medicinal chemistry, agriculture, and the food industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxy-5-methylpyrazine typically involves the chlorination of 3-methoxy-5-methylpyrazine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination reactions, followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methoxy-5-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiourea, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazines, depending on the nucleophile used.
Oxidation Reactions: Products include oxidized derivatives such as pyrazine N-oxides.
Scientific Research Applications
2-Chloro-3-methoxy-5-methylpyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxy-5-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
- 2-Chloro-3-methylpyrazine
- 2-Chloro-5-methoxy-3-methylpyrazine
- 2-Methoxy-3-methylpyrazine
Comparison: 2-Chloro-3-methoxy-5-methylpyrazine is unique due to the presence of both chlorine and methoxy groups on the pyrazine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-chloro-3-methoxy-5-methylpyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSNSQROYHUFOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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